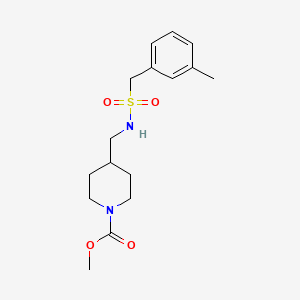
Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines have been synthesized through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, Methyl piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid .Aplicaciones Científicas De Investigación
Biological Activity and Selectivity
Research on compounds structurally similar to "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate" reveals significant biological activity, particularly as potent agonists or inhibitors targeting specific receptors. For instance, novel sulfonamide derivatives were synthesized and demonstrated to be potent and selective agonists for the human beta(3)-adrenergic receptor, offering potential therapeutic applications in treating disorders related to this receptor (Hu et al., 2001). Such selectivity is crucial for minimizing side effects and enhancing drug efficacy.
Post-Polymerization Functionalization
The compound's structural motif, specifically the piperidine ring, finds application in polymer science. A study demonstrated the use of a similar initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to polymers with an activated carboxylic acid terminus. This allows for straightforward modification with nucleophiles under mild conditions, highlighting the compound's versatility in creating functional materials for bioconjugation (Borova et al., 2021).
Anticancer Potential
Another study focused on the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. This research underscores the compound's relevance in designing new anticancer drugs, with certain derivatives showing strong activity against cancer cell lines (Rehman et al., 2018).
Electrolyte Additive in Li-ion Batteries
The structural relatives of "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate" also find applications in materials science, such as additives in lithium-ion batteries to enhance performance (Kim et al., 2013).
CNS Disorders Treatment
Compounds containing the sulfonamide moiety and piperidine ring, akin to "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate", have been explored for their potential in treating central nervous system disorders. These studies identify compounds that act as potent and selective 5-HT7 receptor antagonists, offering new avenues for the treatment of depression and other CNS-related conditions (Canale et al., 2016).
Mecanismo De Acción
“Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate” is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. Some piperidine derivatives act on the central nervous system and are used as analgesics or antidepressants .
The compound also contains a sulfonamide group, which is a common feature in many drugs, including some antibiotics like sulfamethoxazole. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus exhibiting antibacterial activity .
The compound also contains a carboxylate ester group. Ester groups are often used in drug design to improve the drug’s solubility or to create a prodrug, which is metabolized in the body to release the active drug .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-4-3-5-15(10-13)12-23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-2/h3-5,10,14,17H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQGUDXSMGPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

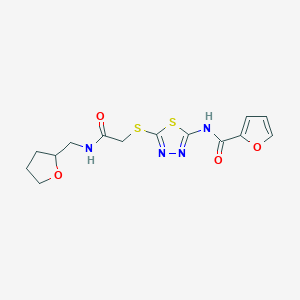
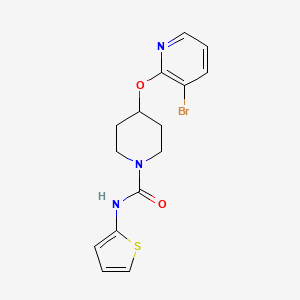
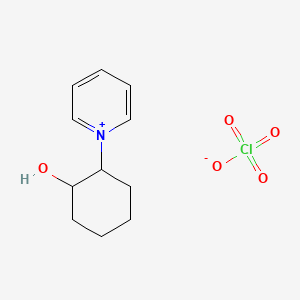
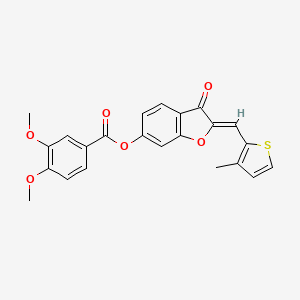
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)
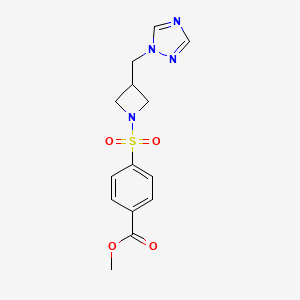
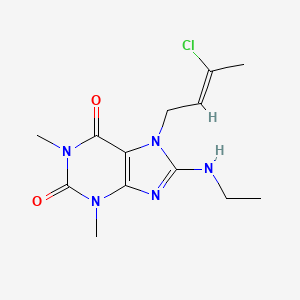
![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)
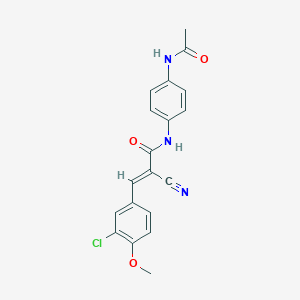
![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)